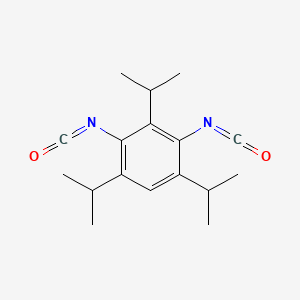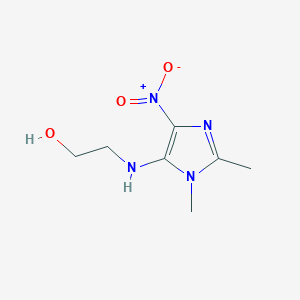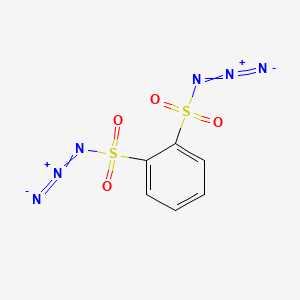
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Descripción general
Descripción
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical research applications.
Métodos De Preparación
The synthesis of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives or reduction to form fully saturated compounds.
Aplicaciones Científicas De Investigación
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydroquinoline derivatives.
Mecanismo De Acción
The mechanism of action of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is not well-documented. as a derivative of tetrahydroquinoline, it is likely to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the final compound synthesized from this intermediate .
Comparación Con Compuestos Similares
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: This compound lacks the bromine atom and may exhibit different reactivity and biological activity.
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate: The position of the carbamate group is different, which can influence the compound’s chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly the presence of the bromine atom, which can be a useful handle for further chemical modifications.
Propiedades
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPFPMLNYYFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155165 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219862-16-5 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219862-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)








![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)
